5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes an amino group, a bromine atom, and an ethoxymethyl group attached to a dihydropyridinone ring
Preparation Methods
The synthesis of 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routesThe reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield 5-amino-3-azido-1-(ethoxymethyl)-1,2-dihydropyridin-2-one .
Scientific Research Applications
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups in the compound allow it to form covalent bonds with target proteins, potentially inhibiting their function. This can lead to the disruption of cellular processes and the induction of cell death in cancer cells .
Comparison with Similar Compounds
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: This compound has a similar structure but includes a pyrazole ring and a tert-butyl group instead of an ethoxymethyl group.
5-Amino-3-bromo-1-(ethoxymethyl)-4-methylpyridin-2-one: This compound has an additional methyl group on the pyridinone ring, which can affect its reactivity and biological activity.
Biological Activity
5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is a compound belonging to the class of 1,2-dihydropyridines, which are known for their diverse biological activities. This particular compound features a bromine atom at the 3-position and an amino group at the 5-position, along with an ethoxymethyl substituent. These structural characteristics contribute to its potential pharmacological applications, particularly in cardiovascular and neurological disorders.
The molecular formula of this compound is C9H12BrN3O, with a molecular weight of approximately 244.11 g/mol. The compound's unique structure allows for various chemical interactions that can influence its biological activity.
Pharmacological Properties
- Calcium Channel Blocking Activity : Dihydropyridines are well-known for their calcium channel blocking properties, making them useful in treating conditions like hypertension and angina. The presence of the amino and bromine groups in this compound may enhance its efficacy as a calcium antagonist.
- Adenosine Receptor Antagonism : Similar compounds have shown potential as antagonists for adenosine receptors, which play significant roles in inflammation and pain modulation. This suggests that this compound could also exhibit similar activity.
- Antioxidant Activity : Research indicates that compounds with similar structures possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of dihydropyridines may exhibit antimicrobial properties against various pathogens. This opens avenues for exploring its potential as an antimicrobial agent .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to reduce the activity of matrix metalloproteinases (MMPs), which are implicated in tissue remodeling during inflammation .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. In one study, administration of the compound resulted in significant reductions in blood pressure and heart rate variability, indicating its potential as a cardiovascular therapeutic agent .
Comparative Analysis
To highlight the uniqueness of this compound compared to related compounds, a comparative table is provided:
Compound Name | CAS Number | Key Features | Similarity Score |
---|---|---|---|
This compound | N/A | Ethoxymethyl group; calcium channel blocker | N/A |
3-Amino-5-bromopyridin-4(1H)-one | 722447-33-8 | Lacks ethoxymethyl group | 0.72 |
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | 1065088-02-9 | Different ring structure | 0.51 |
5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one | 15862-51-8 | Methyl group instead of ethoxymethyl | 0.70 |
Properties
Molecular Formula |
C8H11BrN2O2 |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one |
InChI |
InChI=1S/C8H11BrN2O2/c1-2-13-5-11-4-6(10)3-7(9)8(11)12/h3-4H,2,5,10H2,1H3 |
InChI Key |
UZALITPVMQSEQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=C(C=C(C1=O)Br)N |
Origin of Product |
United States |
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